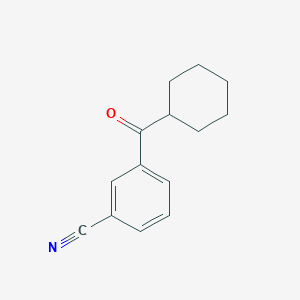

3-Cyanophenyl cyclohexyl ketone

カタログ番号 B1324773

CAS番号:

898792-11-5

分子量: 213.27 g/mol

InChIキー: ZBSJNGQDXHAFOF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyanophenyl cyclohexyl ketone is a chemical compound with the molecular formula C14H15NO . It is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

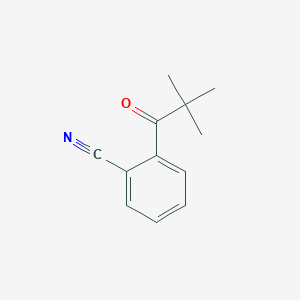

The synthesis of 3-Cyanophenyl cyclohexyl ketone can be achieved through various methods. One such method involves the use of CuH-Catalyzed Enantioselective Ketone Allylation with 1,3-Dienes . Another method involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of 3-Cyanophenyl cyclohexyl ketone consists of 14 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis

The chemical reactions involving 3-Cyanophenyl cyclohexyl ketone can be complex and varied. For instance, ketones can undergo reactions such as hydrogenation . More specific reactions involving this compound can be found in the referenced papers .科学的研究の応用

-

- Application: The amino ketone motif is important in synthetic and medicinal chemistry, and many protocols have been developed for its synthesis .

- Method: The methodologies are divided by the requisite functionality in the starting material, and an emphasis is placed on discussing functional group compatibility and resultant product substitution patterns .

- Results: Applications to medicinal targets are highlighted and mechanistic details are presented .

-

Retrosynthetic Analysis of Compounds with One Functional Group

- Application: This approach involves retrosynthetic consideration of selected target molecules, which are either of commercial or scientific interest .

- Method: The key retrosynthetic steps suggest important synthetic reactions, such as Diels–Alder, cyanhydrin, Wittig and Nef reactions .

- Results: Retrosyntheses and syntheses of natural and commercial compounds of medium complexity are presented .

-

Application of Cyanoacetohydrazides in Heterocyclic Synthesis

- Application: Cyanoacetohydrazides are used in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization .

- Method: The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .

- Results: The main aim of this review is to show the application of cyanoacetohydrazides in heterocyclic synthesis .

特性

IUPAC Name |

3-(cyclohexanecarbonyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSJNGQDXHAFOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642587 |

Source

|

| Record name | 3-(Cyclohexanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanophenyl cyclohexyl ketone | |

CAS RN |

898792-11-5 |

Source

|

| Record name | 3-(Cyclohexanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

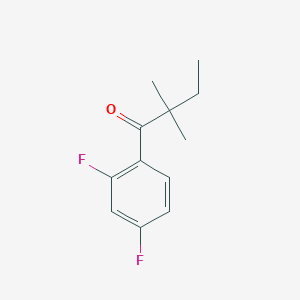

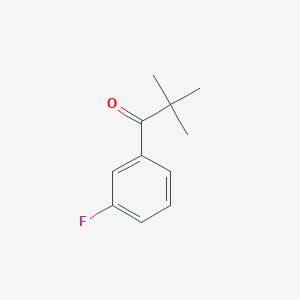

2',4'-Difluoro-2,2-dimethylbutyrophenone

898766-02-4

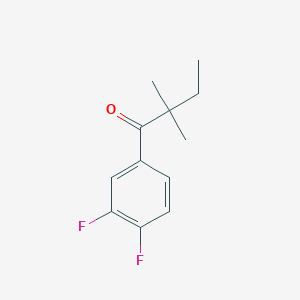

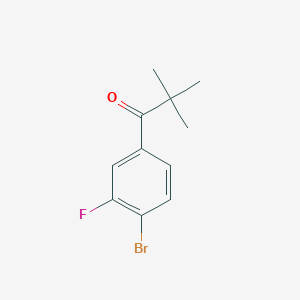

3',4'-Difluoro-2,2-dimethylbutyrophenone

898766-04-6

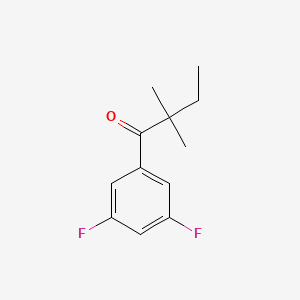

3',5'-Difluoro-2,2-dimethylbutyrophenone

898766-06-8

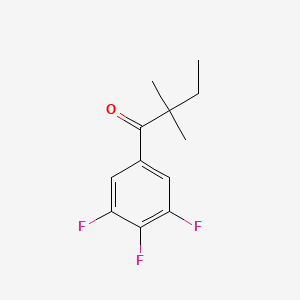

2,2-Dimethyl-3',4',5'-trifluorobutyrophenone

898766-08-0